molecular formula C8H17ClO3S B14372492 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate CAS No. 89841-21-4

2,2-Dimethylpropyl 1-chloropropane-1-sulfonate

Cat. No.: B14372492
CAS No.: 89841-21-4
M. Wt: 228.74 g/mol
InChI Key: OEVCCIJLFDAAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a chlorine atom, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropyl alcohol with chloropropane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 1-chloropropane-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The sulfonate group can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, products can vary widely.

Scientific Research Applications

2,2-Dimethylpropyl 1-chloropropane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonate-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate involves its reactivity with nucleophiles and bases. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonate group can participate in various redox processes. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate
  • 2,2-Dimethylpropyl p-tolyl sulfone
  • 1-Propanesulfonic acid, 1-chloro-, 2,2-dimethylpropyl ester

Uniqueness

2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its branched structure also influences its physical properties and reactivity compared to linear analogs.

Properties

CAS No.

89841-21-4

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

2,2-dimethylpropyl 1-chloropropane-1-sulfonate

InChI

InChI=1S/C8H17ClO3S/c1-5-7(9)13(10,11)12-6-8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

OEVCCIJLFDAAAL-UHFFFAOYSA-N

Canonical SMILES

CCC(S(=O)(=O)OCC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.